4-Decanol

Overview

Description

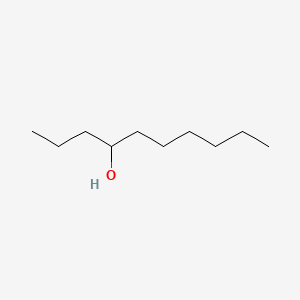

4-Decanol, also known as Decan-4-ol, is a compound with the chemical formula C10H22O . It has a molecular weight of 158.28108 g/mol . It is a compound isolated from the roots of Valeriana jatamansi Jones and Epilobium angustifolium L. and may have anti-inflammatory and antioxidant activities .

Synthesis Analysis

The synthesis of alcohols like this compound often involves reversing the steps shown in the examples of alcohol synthesis. This approach is called retrosynthetic analysis . A specific synthesis method for this compound was not found in the search results.

Molecular Structure Analysis

The this compound molecule contains a total of 32 bonds. There are 10 non-H bonds, 7 rotatable bonds, 1 hydroxyl group, and 1 secondary alcohol . The 2D chemical structure image of this compound is also called the skeletal formula, which is the standard notation for organic molecules .

Physical And Chemical Properties Analysis

This compound is a clear, colorless liquid under standard conditions of temperature and pressure . It has a molecular weight of approximately 158.281 Da . The melting point of this compound is -28°C, and it boils at 230°C .

Scientific Research Applications

Environmental Remediation

4-Decanol has been utilized in environmental science, particularly in the remediation of heavy metal pollution. For instance, a study employed decanoic acid-coated Fe3O4 nanoparticles, which could be related to the application of this compound due to its decanoic acid component, for the solid-phase extraction and determination of trace amounts of heavy metals like Cd, Co, Cr, Ni, Pb, and Zn from environmental water samples. This method offered an efficient way to clean up environmental pollutants with high sensitivity and accuracy, showing the potential of this compound and its derivatives in environmental applications (Faraji et al., 2010).

Industrial Applications

In the industrial sector, this compound finds application in corrosion protection. A study on the corrosion inhibition of 2024 aluminium alloy by sodium decanoate highlights the relevance of decanoate compounds, which are closely related to this compound in their chemical structure. The study found that sodium decanoate forms hydrophobic films on the metal surface, offering protection against corrosion, showcasing the potential industrial applications of this compound and its derivatives (Boisier et al., 2010).

Energy Production

In the field of bioenergy, derivatives of this compound have been explored for their potential in producing biofuels. A study on the bioproduction of 4-Vinylguaiacol from ferulic acid using phenolic acid decarboxylases showcases an innovative approach to producing valuable chemicals from biological processes, indicating the broader applications of compounds related to this compound in sustainable energy production (Li et al., 2019).

Chemical Industry

This compound and its analogs are also significant in the chemical industry, particularly in the development of surfactants and emulsifiers. A study investigated the synergistic adsorption behavior of DDA/alcohol mixtures, including decanol, at the air/water interface, highlighting the potential of this compound in improving the efficiency of flotation processes in mineral recovery and other industrial applications (Wang et al., 2017).

Mechanism of Action

Target of Action

4-Decanol, a primary aliphatic alcohol , primarily targets the plasma membrane of yeast cells . The plasma membrane is crucial for maintaining the integrity and functionality of the cell, acting as a barrier between the cell and its environment.

Mode of Action

This compound interacts with the plasma membrane of yeast cells, disrupting its function . It inhibits the plasma membrane H±ATPase, an enzyme that plays a vital role in maintaining the pH balance within the cell . This disruption leads to an inhibition of glucose-induced acidification, affecting the cell’s metabolic processes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glucose metabolism pathway in yeast cells . By inhibiting the plasma membrane H±ATPase, this compound disrupts the acidification process induced by glucose, which is a crucial step in the cell’s energy production .

Pharmacokinetics

As a medium-chain alcohol, it is likely to have good bioavailability due to its balance between hydrophilic and hydrophobic properties

Result of Action

The result of this compound’s action is the inhibition of yeast cell growth . By disrupting the plasma membrane and inhibiting the H±ATPase enzyme, this compound causes a decrease in cell viability . This makes this compound a potent antifungal agent against yeast cells .

Action Environment

The action of this compound is influenced by environmental factors such as pH . Its antifungal activity was found to be unaffected by pH values, suggesting that it can be effective in various environmental conditions . .

: Antifungal activity of alkanols: inhibition of growth of spoilage yeasts

Safety and Hazards

Properties

IUPAC Name |

decan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-3-5-6-7-9-10(11)8-4-2/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDMYWXTWWFLGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870927 | |

| Record name | 4-Decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2051-31-2 | |

| Record name | 4-Decanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decan-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-DECANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Decanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EG28W5Z8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the antimutagenic effects of 4-Decanol?

A1: Research suggests that this compound, identified in the chloroform extract of mustard leaves (Brassica juncea Cosson), exhibits antimutagenic properties. [, , ] Specifically, it was found to reduce the mutagenicity of aflatoxin B1 (AFB1) in bacterial assays using Salmonella typhimurium TA100. [, , ] Furthermore, a 0.5% solution of this compound in dimethyl sulfoxide (DMSO) demonstrated significant inhibition of mutagenic activities induced by AFB1 and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in the same bacterial strain. [, , ] These findings indicate the potential of this compound as an antimutagenic agent, though further research is needed to understand its mechanism of action and efficacy in other systems.

Q2: How does the position of the hydroxyl group in alkanols affect their intermolecular association?

A2: Studies on the dielectric dispersion of various linear alcohols, including this compound, reveal the influence of hydroxyl group position on intermolecular interactions. [] As the hydroxyl group moves closer to the center of the carbon chain, the concentration of linear hydrogen-bonded chain polymers (C1) tends to decrease. [] This trend is observed for alcohols with five or more carbon atoms and becomes more pronounced at higher temperatures. [] This suggests that the position of the hydroxyl group significantly impacts the hydrogen bonding capabilities of these alcohols, influencing their physical and chemical properties.

Q3: Has this compound been identified in any biological systems?

A3: Yes, this compound has been detected as a metabolic byproduct of lung cancer cells in vitro. [] Research utilizing gas chromatography with mass spectrometric detection, coupled with pre-concentration techniques, revealed that the adenocarcinoma human alveolar A549 cell line metabolizes this compound. [] This finding, while preliminary, suggests potential roles of this compound in cancer cell metabolism and warrants further investigation into its implications for disease diagnosis or treatment.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C10H22O. Its molecular weight is 158.28 g/mol.

Q5: How does this compound interact with polymers?

A5: Infrared spectroscopy studies have investigated the interaction of this compound with various polymers. [] this compound, acting as a probe due to its single hydroxyl group, was found to interact with both acidic and basic polymer matrices, suggesting its ability to participate in hydrogen bonding with polymers containing suitable functional groups. [] This understanding of this compound's interaction with polymers could be valuable in material science for applications such as polymer modification or the development of novel materials.

Q6: Has this compound been identified in any industrial processes?

A6: Yes, this compound has been identified as a degradation product in gamma-irradiated PUREX solvent, a crucial component in nuclear fuel reprocessing. [] This finding highlights the importance of understanding the effects of radiation on industrial solvents and the potential implications for process safety and efficiency.

Q7: Are there alternative synthesis routes for 2-hexyl-4-acetoxytetrahydrofuran, a compound related to this compound?

A7: Yes, research has explored different synthetic pathways for producing 2-hexyl-4-acetoxytetrahydrofuran, a flavor compound, starting from 1-decen-4-ol, a compound structurally similar to this compound. [] Two methods were investigated, each offering advantages in terms of yield or operational simplicity compared to existing procedures. [] This highlights the ongoing efforts to optimize synthetic strategies for compounds related to this compound, potentially leading to more efficient and cost-effective production methods.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

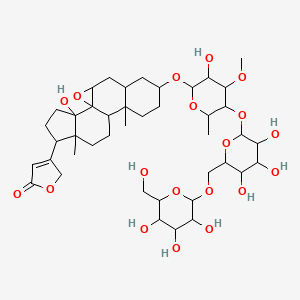

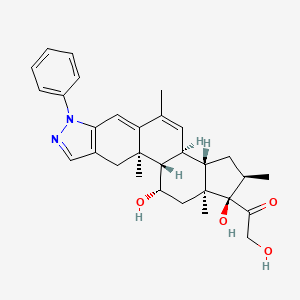

![(1R,2R,3Z,5R,7S,9Z,11R,12S,14S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one](/img/structure/B1669933.png)

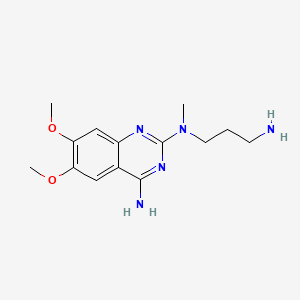

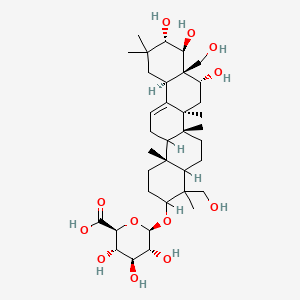

![(3S,5R,8R,9S,10R,13S,14S,16R,17R)-3,16-dihydroxy-17-[(1S)-1-[(2S,3S,5R)-3-hydroxy-5-methylpiperidin-2-yl]ethyl]-10,13-dimethyl-1,2,3,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-4-one](/img/structure/B1669945.png)